molecular formula C27H20N2O3 B14799389 N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide

N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide

Katalognummer: B14799389
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: VVMKLTRMTKASHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group attached to a biphenylcarbohydrazide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoylbenzoic acid with 4-biphenylcarbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoyl groups to alcohols.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylbenzoic acid derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. The benzoyl and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzoylbenzoic acid: Shares the benzoyl group but lacks the biphenylcarbohydrazide moiety.

    4-Benzoylbenzoic acid: Similar structure but with different positioning of functional groups.

    Benzophenone-2-carboxylic acid: Another related compound with a benzoyl group.

Eigenschaften

Molekularformel

C27H20N2O3

Molekulargewicht

420.5 g/mol

IUPAC-Name

2-benzoyl-N'-(4-phenylbenzoyl)benzohydrazide

InChI

InChI=1S/C27H20N2O3/c30-25(21-11-5-2-6-12-21)23-13-7-8-14-24(23)27(32)29-28-26(31)22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18H,(H,28,31)(H,29,32)

InChI-Schlüssel

VVMKLTRMTKASHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.